Tsn-084

Kinase Selectivity Profiling Multi-kinase Inhibitor Polypharmacology

TSN-084 (also known as TSN084 or TRK-IN-25, CAS 2412309-60-3) is an orally bioavailable, type II small molecule multi-kinase inhibitor with a molecular weight of 596.6 g/mol and the chemical formula C32H26F2N6O4. Its primary mechanism of action involves the simultaneous targeting and inhibition of several key oncogenic kinases, including c-Met, FLT3, TRK (tropomyosin-related kinase) family proteins, and cyclin-dependent kinases CDK8 and CDK19, as well as secondary targets like AXL and DDR1.

Molecular Formula C32H26F2N6O4
Molecular Weight 596.6 g/mol
CAS No. 2412309-60-3
Cat. No. B10860920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTsn-084
CAS2412309-60-3
Molecular FormulaC32H26F2N6O4
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F
InChIInChI=1S/C32H26F2N6O4/c1-18(2)43-30-11-9-24(32(42)40(30)23-7-4-21(33)5-8-23)31(41)38-22-6-10-28(26(34)13-22)44-29-12-19-17-37-39(3)27(19)14-25(29)20-15-35-36-16-20/h4-18H,1-3H3,(H,35,36)(H,38,41)
InChIKeyXSDZOIYDMHIIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TSN-084 (CAS 2412309-60-3) Multi-Kinase Inhibitor: Product Information and Therapeutic Profile


TSN-084 (also known as TSN084 or TRK-IN-25, CAS 2412309-60-3) is an orally bioavailable, type II small molecule multi-kinase inhibitor with a molecular weight of 596.6 g/mol and the chemical formula C32H26F2N6O4 [1]. Its primary mechanism of action involves the simultaneous targeting and inhibition of several key oncogenic kinases, including c-Met, FLT3, TRK (tropomyosin-related kinase) family proteins, and cyclin-dependent kinases CDK8 and CDK19, as well as secondary targets like AXL and DDR1 [2]. This broad yet specific inhibitory profile is designed to counteract the complexity of cancer signaling and address mechanisms of acquired drug resistance, making it a unique tool in oncology research and drug development [3]. The compound is currently under clinical investigation, with Phase 1 trials ongoing for the treatment of advanced and metastatic solid tumors, including those with specific mutations that have failed prior targeted therapies [3].

Why TSN-084 Cannot Be Replaced by Narrow-Spectrum Kinase Inhibitors


The clinical and preclinical utility of TSN-084 is not simply the sum of its individual kinase targets. Attempting to substitute TSN-084 with a panel of single-target or narrow-spectrum inhibitors (e.g., a dedicated c-Met inhibitor like Capmatinib, a FLT3 inhibitor like Gilteritinib, and a TRK inhibitor like Larotrectinib) is scientifically untenable. This is due to three primary factors: (1) The synergistic effect of co-targeting c-Met, FLT3, TRK, and CDK8/19 simultaneously within a single molecule achieves a multi-pronged attack on tumor cell proliferation, survival, and immune evasion pathways that cannot be replicated by separate agents [1][2]. (2) TSN-084 has demonstrated unique activity against specific drug-resistant kinase mutations (e.g., Met-M1250T, Flt3-ITD, NTRK3-G696C) that render many first- and second-generation inhibitors ineffective [1]. (3) The compound's single-agent, type II inhibition profile offers a distinct polypharmacology that avoids the complex pharmacokinetic and toxicity interactions inherent to drug combinations, providing a more predictable and manageable research and therapeutic entity [1][2].

Quantitative Differentiation Evidence for TSN-084 vs. Comparator Kinase Inhibitors


Kinase Selectivity Profile: Broad-Spectrum Activity vs. Narrow-Spectrum Comparators

TSN-084 exhibits a broad and potent inhibitory profile across a panel of clinically relevant kinases. In a comprehensive screening of 468 kinases at a single concentration of 0.1 µM, TSN-084 inhibited the activity of 33 distinct kinases by more than 50% [1]. This multi-target profile contrasts sharply with selective inhibitors like Capmatinib (a potent c-Met inhibitor), Gilteritinib (a FLT3 inhibitor), or Larotrectinib (a TRK inhibitor), which are designed for high potency against a single primary target and its close homologs. While a direct head-to-head panel comparison is not available in a single study, this class-level inference is supported by extensive published selectivity data for these comparators, which demonstrate a far narrower range of kinase inhibition [2][3][4].

Kinase Selectivity Profiling Multi-kinase Inhibitor Polypharmacology

Activity Against Drug-Resistant FLT3 Mutants: TSN-084 vs. Type II FLT3 Inhibitors

A key differentiator for TSN-084 is its potent activity against clinically relevant FLT3 drug-resistant mutants. In biochemical kinase assays, TSN-084 achieved >50% inhibition at 0.1 µM against a panel of FLT3 mutants, including FLT3-ITD, FLT3-N841I, FLT3-K663Q, FLT3-D835Y, and FLT3-D835V [1]. The FLT3-D835Y/V mutations are well-characterized 'gatekeeper' mutations that confer resistance to type II FLT3 inhibitors like quizartinib [2]. While quizartinib loses significant potency against these mutants, TSN-084's demonstrated activity provides a clear quantitative advantage in this context.

FLT3-ITD Drug Resistance Acute Myeloid Leukemia Kinase Mutant

Potency Against c-Met Drug-Resistant Mutants: TSN-084 vs. Type I c-Met Inhibitors

TSN-084 demonstrates significant activity against acquired drug-resistant mutations in the c-Met kinase. Kinase activity profiling showed that TSN-084 potently inhibits (>50% at 0.1 µM) the c-Met mutants Met-Y1235D and Met-M1250T [1]. The M1250T mutation is a known 'gatekeeper' mutation that confers resistance to type I c-Met inhibitors such as crizotinib, which bind exclusively to the active kinase conformation [2]. The ability of TSN-084, a type II inhibitor that binds the inactive conformation, to overcome this resistance represents a clear point of differentiation and a quantitative advantage over type I c-Met inhibitors in this specific mutational context.

c-Met Acquired Resistance Gatekeeper Mutation NSCLC

In Vivo Efficacy in TRK Fusion-Positive Xenograft Models: TSN-084 Overcomes NTRK-G696C Resistance

TSN-084 has demonstrated clear in vivo efficacy in cell-derived xenograft (CDX) models that are resistant to first-generation TRK inhibitors. Specifically, TSN-084 effectively inhibited tumor growth in CDX models harboring the NTRK-G667C and NTRK3-G696C mutations . The NTRK3-G696C mutation is a solvent-front mutation known to confer resistance to the first-generation TRK inhibitor larotrectinib [1]. This in vivo validation of overcoming a clinically relevant resistance mechanism provides compelling evidence for TSN-084's differentiated value over early-generation TRK inhibitors in resistance models.

TRK Fusion NTRK-G696C In Vivo Efficacy Xenograft

Recommended Research and Industrial Applications for TSN-084 Based on Differentiated Evidence


Investigating and Overcoming FLT3 Inhibitor Resistance in AML

Given TSN-084's demonstrated ability to potently inhibit FLT3-D835Y and other type II inhibitor-resistant mutants (as shown in Evidence Item 2), it is the preferred chemical probe for creating and studying preclinical models of AML that have acquired resistance to drugs like quizartinib. Researchers can use TSN-084 to dissect the signaling pathways that remain active despite FLT3 gatekeeper mutations and to validate new combination strategies to circumvent resistance. Its single-agent multi-kinase profile also allows for the simultaneous targeting of parallel pathways like AXL, which is often upregulated as a resistance mechanism to FLT3 inhibition [1].

Dissecting Mechanisms of c-Met Gatekeeper Mutation Resistance in NSCLC and Gastric Cancer

The data confirming TSN-084's activity against the c-Met M1250T gatekeeper mutant (Evidence Item 3) makes it a superior tool for researchers studying resistance to type I c-Met inhibitors like crizotinib. It can be employed in cell-based assays and in vivo models of non-small cell lung cancer (NSCLC) or gastric cancer where the M1250T mutation arises. The compound allows for the evaluation of the therapeutic window for targeting this specific resistant population and for the development of biomarkers for patient stratification, given that TSN-084 is orally bioavailable and has advanced to clinical trials [2][3].

Modeling Acquired Resistance to First-Generation TRK Inhibitors in Solid Tumors

The in vivo efficacy of TSN-084 in xenograft models expressing the NTRK3-G696C solvent-front mutation (Evidence Item 4) establishes it as an essential reagent for researchers focusing on TRK fusion-positive cancers. TSN-084 should be prioritized over first-generation TRK inhibitors like larotrectinib or entrectinib for experiments designed to model disease progression post-resistance. Its use is critical for identifying compensatory signaling pathways activated upon TRK inhibition, testing the concept of 'upfront' combination therapy to delay resistance, and as a positive control for developing next-generation pan-TRK inhibitors designed to overcome solvent-front mutations .

Kinase Profiling and Polypharmacology Research Tool

For researchers interested in polypharmacology and the systems biology of cancer signaling, TSN-084's unique 'fingerprint' of inhibiting 33 kinases from a 468-kinase panel at 0.1 µM (Evidence Item 1) makes it a highly valuable tool. It can be used as a reference compound in chemical biology studies to compare the transcriptional and phospho-proteomic signatures induced by a broad-spectrum, clinically-advanced type II inhibitor versus those induced by narrow-spectrum type I inhibitors. This application is vital for understanding the therapeutic consequences of inhibiting a specific combination of kinases (c-Met, FLT3, TRK, CDK8/19, AXL) simultaneously and for identifying synthetic lethal partners for any of these targets [1].

Quote Request

Request a Quote for Tsn-084

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.